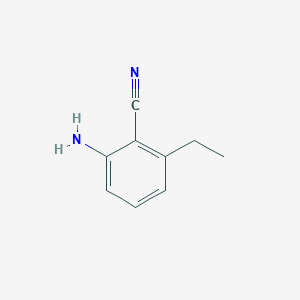

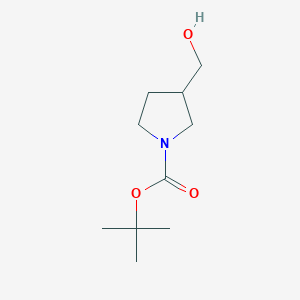

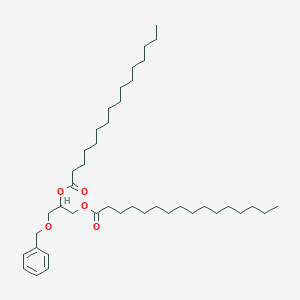

![molecular formula C15H13Cl2N5 B054649 4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine CAS No. 477852-69-0](/img/structure/B54649.png)

4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine often involves one-pot synthesis or sequential functionalization processes. For instance, a study describes a convenient one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones through tandem addition-cyclization reactions starting from cyclic ketene aminals (Ram et al., 2002). Another method involves the sequential functionalization of 2,4-dichloropyrimidine to synthesize medicinally important 4-aryl-5-pyrimidinylimidazoles, showcasing the versatility in the synthesis approaches for such compounds (Deng & Mani, 2006).

Molecular Structure Analysis

The molecular structure of compounds within this category is often confirmed through X-ray diffraction analysis, demonstrating various inter- and intramolecular interactions that contribute to the stability and molecular packing in the crystalline state. For example, investigations on non-covalent interactions in certain pyrimidine derivatives highlight the role of hydrogen bonds, van der Waals interactions, and steric effects in determining the molecular conformation and crystal packing (Zhang et al., 2018).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and domino reactions, to yield a wide range of derivatives with potential pharmacological activities. For instance, an efficient route to 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines is achieved under Cu-catalyzed aerobic oxidative conditions, demonstrating the chemical versatility of these compounds (Rao, Mai, & Song, 2017).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, are crucial for understanding their stability, formulation potential, and application in medicinal chemistry. Detailed characterizations using techniques like FT-IR, NMR, and mass spectrometry provide insights into the molecular features and physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interactions with biological targets, are central to the development of these compounds as therapeutic agents. Studies on the synthesis and characterization of derivatives highlight the influence of structural modifications on the chemical behavior and biological activities of these molecules (Xiang, Geng, Yi, Dang, & Bai, 2012).

Applications De Recherche Scientifique

Insecticidal and Antibacterial Potential : Compounds structurally similar to "4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine" have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Catalyzed Synthesis : Studies have demonstrated the use of palladium-catalyzed processes to synthesize functionalized benzimidazopyrimidinones, which are structurally related to the compound . This highlights its potential in organic synthesis and pharmaceutical applications (Mancuso et al., 2017).

Synthesis of Pyrazolo Pyrimidines : Research into the synthesis of pyrazolo pyrimidines, which are structurally related, suggests applications in developing pharmaceuticals with potential medicinal properties (Li-feng, 2011).

Chemical Rearrangement Studies : Investigations into the rearrangement of imidazoles similar to this compound provide insight into the behavior of these compounds under certain conditions, which is crucial for pharmaceutical synthesis (Lampe, Meo, & Traina, 1994).

Divergent Synthesis of Aminoimidazoles : The divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines, related to the compound, indicates its potential in developing a variety of biologically active molecules (Ermolat'ev & Van der Eycken, 2008).

Antifungal Effects : Similar pyrimidin-2-amine derivatives have been synthesized and investigated for their antifungal properties, suggesting possible pharmaceutical applications (Jafar et al., 2017).

Corrosion Inhibition : Derivatives of pyrimidin-2-amine have been studied for their potential as corrosion inhibitors in industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Chromatography Applications : Its use in high-temperature liquid chromatography for the separation of metabolites underlines its significance in analytical chemistry (Shillingford et al., 2009).

Anticancer and Antitumor Effects : Research into benzimidazoles and pyrimidines, related to this compound, indicates potential anticancer and antitumor effects, suggesting its use in developing novel cancer therapies (Abd El‐All et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is Biotin Carboxylase , an enzyme found in the bacterium Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the bacterial cell.

Mode of Action

The interaction between the compound and its target may result in the inhibition of the enzyme, thereby affecting the metabolic processes of the bacterium .

Biochemical Pathways

The compound’s interaction with Biotin Carboxylase affects the fatty acid synthesis pathway in the bacterium. This disruption can lead to a decrease in energy production and growth in the bacterial cell .

Result of Action

The interaction of the compound with Biotin Carboxylase potentially leads to the inhibition of the enzyme. This inhibition can disrupt the fatty acid synthesis pathway, leading to decreased energy production and growth in the bacterial cell .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

4-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5/c1-9-20-14(13-5-6-19-15(18)21-13)8-22(9)7-10-11(16)3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSSZTMRRVJNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

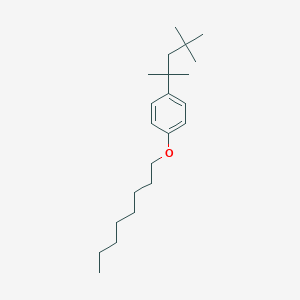

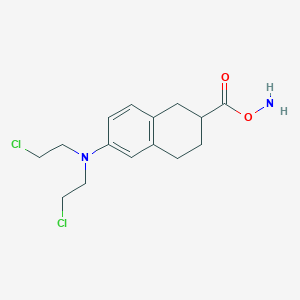

![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)

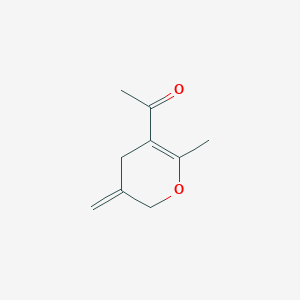

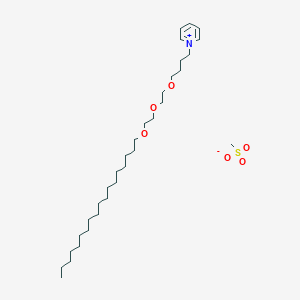

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)

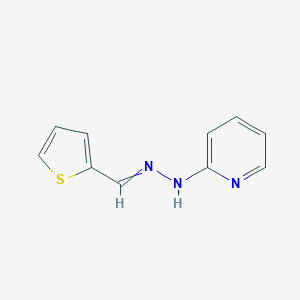

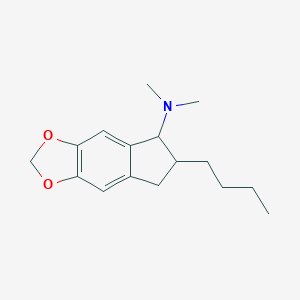

![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)